![molecular formula C17H11N B1217974 Benz[a]acridine CAS No. 225-11-6](/img/structure/B1217974.png)

Benz[a]acridine

Übersicht

Beschreibung

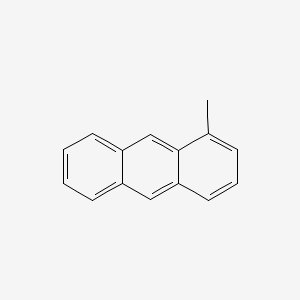

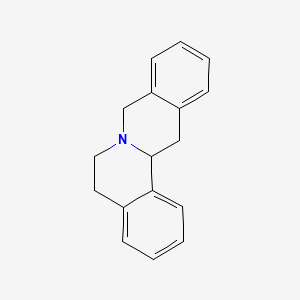

Benz[a]acridine is a chemical compound with the empirical formula C17H11N and a molecular weight of 229.28 . It is a type of nitrogen-containing aromatic heterocycle .

Synthesis Analysis

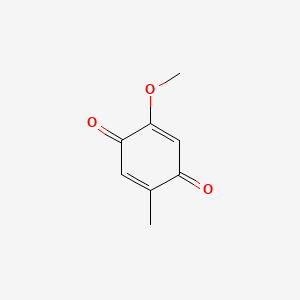

There are several methods for synthesizing acridine derivatives, including Benz[a]acridine. One method involves treating 2-amino aromatic tosylhydrazones with 1,2-dihalobenzene in the presence of an Auto-Tandem catalyst . Another method is the Bernthsen acridine synthesis, which involves heating a diarylamine with a carboxylic acid (or acid anhydride) and zinc chloride .

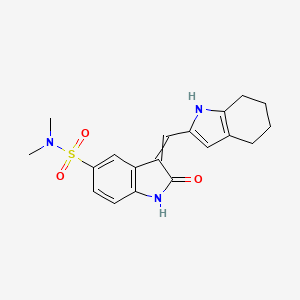

Molecular Structure Analysis

The molecular structure of Benz[a]acridine consists of a planar ring structure, which allows it to interact with different biomolecular targets . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

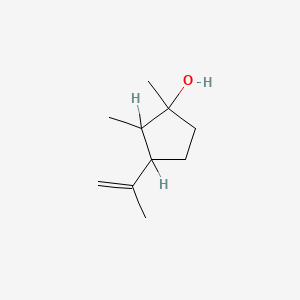

Acridine derivatives, including Benz[a]acridine, have been found to exhibit a wide range of biological activities due to their unique physical and chemical properties . They have been used in organoelectronics, photophysics, material sciences, and biological sciences .

Physical And Chemical Properties Analysis

Benz[a]acridine is a solid substance . It does not react rapidly with air or water . More detailed physical and chemical properties may be available from specialized databases or resources .

Wissenschaftliche Forschungsanwendungen

Therapeutic Agents for Various Disorders

Acridine derivatives, including Benz[a]acridine, have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

DNA Intercalation

The mode of action of acridine, including Benz[a]acridine, is principally through DNA intercalation. This process impacts biological processes involving DNA and related enzymes .

Cancer Treatment

Investigations into how acridine derivatives function in cancer treatment are critical. Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Photosensitizer and Photoredox Catalyst

Benz[a]acridine and its derivatives have applications as photosensitizers and photoredox catalysts. These applications are part of the broader field of optoelectronics .

Anti-tumour Activity

Benz[a]acridine has shown anti-tumour activity against various cell lines, including HCT-116 (human colon carcinoma cell line), K562 (chronic myeloid leukaemia cell line), HL-60 (human promyelocytic leukaemia cell line), HeLa (human cervical cancer cell line), and MCF-7 (breast cancer cell line) .

Tumor-initiating Activity

Benz[a]acridine and its derivatives have been tested for tumor-initiating activity on mouse skin .

These are just a few of the many applications of Benz[a]acridine in scientific research. The compound’s unique properties make it a versatile tool in various fields, from medicine to electronics .

Wirkmechanismus

Target of Action

The primary target of Benz[a]acridine is DNA . The compound’s planar structure allows it to intercalate between nucleotide base pairs in the DNA helix . This interaction with DNA and related enzymes is principally responsible for the mode of action of Benz[a]acridine .

Mode of Action

Benz[a]acridine interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar Benz[a]acridine molecule between the base pairs of the DNA helix . This intercalation can cause the DNA helix to unwind, leading to subsequent impacts on biological processes involving DNA and related enzymes .

Biochemical Pathways

The intercalation of Benz[a]acridine into DNA can affect various biochemical pathways. It can disrupt the normal functioning of DNA, affecting processes such as replication and transcription . This disruption can lead to downstream effects such as the inhibition of cell growth and division, which is particularly relevant in the context of cancer treatment .

Pharmacokinetics

The pharmacokinetics of Benz[a]acridine involves the processes of absorption, distribution, metabolism, and excretion (ADME) . The compound’s ability to penetrate the blood-brain barrier is important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of Benz[a]acridine can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The result of Benz[a]acridine’s action is primarily cytotoxic, making it a potential anti-cancer agent . Benzimidazole acridine compounds, for instance, have demonstrated cytotoxic activity against certain cell lines . The compound’s interaction with DNA can lead to the inhibition of cell growth and division, contributing to its anti-cancer effects .

Action Environment

The action, efficacy, and stability of Benz[a]acridine can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used with bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action can be affected by the specific characteristics of the disease site, necessitating the development of effective approaches for localizing Benz[a]acridine derivatives at these sites .

Safety and Hazards

Zukünftige Richtungen

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus .

Eigenschaften

IUPAC Name |

benzo[a]acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGZRTMZYUDVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075371 | |

| Record name | Benz[a]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]acridine | |

CAS RN |

225-11-6, 12041-95-1 | |

| Record name | Benz[a]acridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(a)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[a]acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(A)ACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Q8MR98LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)